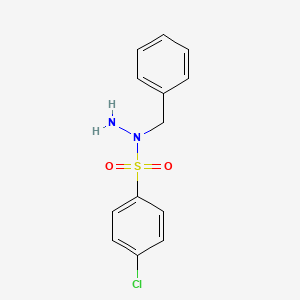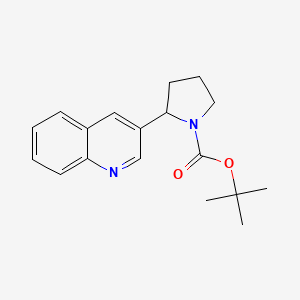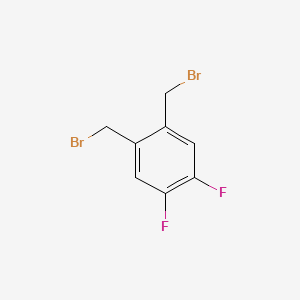
1,2-Bis(bromomethyl)-4,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(bromomethyl)-4,5-difluorobenzene: is an organic compound with the molecular formula C8H6Br2F2 It is a derivative of benzene, where two bromomethyl groups and two fluorine atoms are substituted at the 1,2 and 4,5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Bis(bromomethyl)-4,5-difluorobenzene can be synthesized through a multi-step process starting from commercially available precursors. One common method involves the bromination of 4,5-difluorotoluene to introduce bromomethyl groups at the 1,2 positions. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to achieve selective bromination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(bromomethyl)-4,5-difluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding difluorobenzyl derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products:
Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of difluorobenzaldehyde or difluorobenzoic acid.
Reduction: Formation of difluorobenzyl alcohol or difluorobenzylamine.
Scientific Research Applications
Chemistry: 1,2-Bis(bromomethyl)-4,5-difluorobenzene is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in medicinal chemistry and materials science.
Biology and Medicine: In medicinal chemistry, fluorinated compounds are often explored for their potential biological activities. This compound derivatives may be investigated for their antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of specialty polymers and advanced materials. Its unique chemical structure imparts desirable properties such as thermal stability and resistance to degradation, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 1,2-Bis(bromomethyl)-4,5-difluorobenzene in chemical reactions involves the reactivity of the bromomethyl groups and the electron-withdrawing effects of the fluorine atoms. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The fluorine atoms enhance the stability of the intermediates and products formed during these reactions.
Molecular Targets and Pathways: In biological systems, the compound’s derivatives may interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
1,2-Bis(bromomethyl)benzene: Lacks the fluorine atoms, resulting in different reactivity and properties.
4,5-Difluoro-1,2-dimethylbenzene: Contains methyl groups instead of bromomethyl groups, leading to different chemical behavior.
1,2-Bis(chloromethyl)-4,5-difluorobenzene: Similar structure but with chlorine atoms instead of bromine, affecting its reactivity and applications.
Uniqueness: 1,2-Bis(bromomethyl)-4,5-difluorobenzene is unique due to the combination of bromomethyl and fluorine substituents. This combination imparts distinct reactivity patterns and properties, making it a valuable compound for various synthetic and industrial applications.
Properties
Molecular Formula |
C8H6Br2F2 |
|---|---|
Molecular Weight |
299.94 g/mol |
IUPAC Name |
1,2-bis(bromomethyl)-4,5-difluorobenzene |
InChI |
InChI=1S/C8H6Br2F2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2H,3-4H2 |
InChI Key |
QCQHUMBPYQAMGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Amino-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile](/img/structure/B11837355.png)
![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)
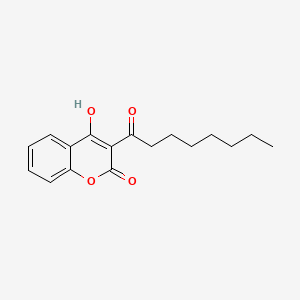

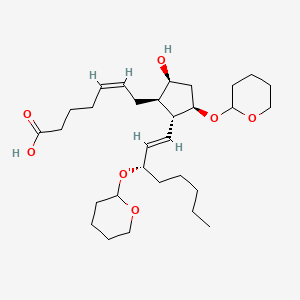
![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)


